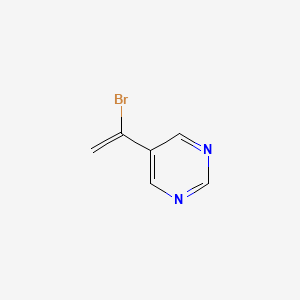
5-(1-Bromovinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromovinyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromovinyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromovinyl)pyrimidine typically involves the bromination of a vinylpyrimidine precursor. One common method includes the reaction of 5-vinylpyrimidine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-(1-Bromovinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 5-(1-substituted)vinylpyrimidines.
Oxidation: Formation of 5-(1-bromoacetyl)pyrimidine or 5-(1-bromoacetic acid)pyrimidine.
Reduction: Formation of 5-(1-bromoethyl)pyrimidine.
科学研究应用
Chemistry: 5-(1-Bromovinyl)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antiviral agents. For example, compounds like brivudine, which is used to treat herpes zoster, are structurally related to this compound .
Industry: The compound is also explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific electronic properties .
作用机制
The mechanism of action of 5-(1-Bromovinyl)pyrimidine derivatives, such as brivudine, involves the inhibition of viral DNA synthesis. The active compound, brivudine 5’-triphosphate, is formed through phosphorylation by viral thymidine kinase. This active form then inhibits viral DNA polymerase, preventing the replication of the virus .
相似化合物的比较
Brivudine: An antiviral drug used to treat herpes zoster.
5-(2-Bromovinyl)-2’-deoxyuridine: Another antiviral compound with a similar structure.
Uniqueness: 5-(1-Bromovinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives, such as brivudine, have shown significant therapeutic potential, particularly in antiviral applications .
属性
分子式 |
C6H5BrN2 |
|---|---|
分子量 |
185.02 g/mol |
IUPAC 名称 |
5-(1-bromoethenyl)pyrimidine |
InChI |
InChI=1S/C6H5BrN2/c1-5(7)6-2-8-4-9-3-6/h2-4H,1H2 |
InChI 键 |
KQYNVXGIYVTSDJ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CN=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















